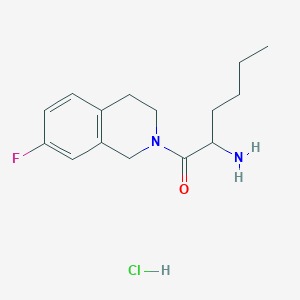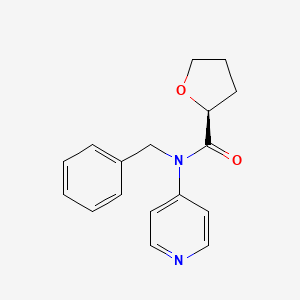
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride, also known as CP-690,550, is a small molecule drug that has been widely studied for its potential therapeutic applications in various autoimmune diseases. It was first synthesized in 2003 by Pfizer, and since then, it has undergone extensive research to understand its mechanism of action, biochemical and physiological effects, and potential benefits and limitations for laboratory experiments.
作用機序
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK activity, this compound can prevent the activation and proliferation of immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects in both in vitro and in vivo models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activation and proliferation of immune cells, including T cells, B cells, and natural killer cells. In addition, this compound has been shown to have a favorable safety profile in preclinical and clinical studies.
実験室実験の利点と制限
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride has several advantages for laboratory experiments, including its potent immunosuppressive effects, favorable safety profile, and well-established mechanism of action. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise to perform the experiments.
将来の方向性
There are several potential future directions for research on 2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of its potential therapeutic applications in other autoimmune diseases, such as lupus and inflammatory bowel disease. Finally, there is a need for further research to understand the long-term safety and efficacy of this compound in clinical settings.
合成法
The synthesis of 2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride involves a multi-step process that starts with the reaction between 4-pyridin-4-ylsulfanylphenylacetic acid and cyclopropylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to give the final product, this compound. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
科学的研究の応用
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to have potent immunosuppressive effects by inhibiting the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that regulate immune cell activation and proliferation.
特性
IUPAC Name |
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.ClH/c20-16(11-18-12-1-2-12)19-13-3-5-14(6-4-13)21-15-7-9-17-10-8-15;/h3-10,12,18H,1-2,11H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAIROEKLZGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)NC2=CC=C(C=C2)SC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)

![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)

![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)

![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)

![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)
![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)